molecular formula C7H12N2O B6315940 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 1434141-65-7

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No. B6315940
CAS RN: 1434141-65-7
M. Wt: 140.18 g/mol
InChI Key: QFUJWBARWLLAMG-UHFFFAOYSA-N
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Description

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is a chemical compound with the molecular formula C7H16Cl2N2 . It is also known as (1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride . This compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of this compound has been a subject of research due to its potential applications . The most common approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 199.12 .

Scientific Research Applications

Medicine: Synthesis of Tropane Alkaloids

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one: serves as a scaffold in the synthesis of tropane alkaloids . These alkaloids are a class of chemicals that have a wide array of biological activities, including analgesic and anesthetic properties. The compound’s structure is pivotal for creating enantiomerically pure tropane derivatives, which are crucial in developing medications with fewer side effects.

Pharmacology: Drug Discovery

The bicyclic structure of This compound is similar to many bioactive molecules, making it a candidate for drug discovery efforts in pharmacology . It could be used as a starting point for the development of new therapeutic agents targeting a variety of diseases.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, which suggests potential future directions for the research and application of this compound .

properties

IUPAC Name

3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUJWBARWLLAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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